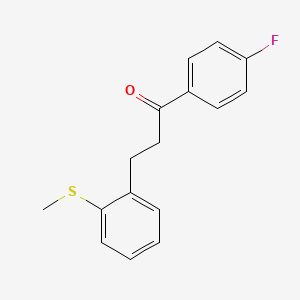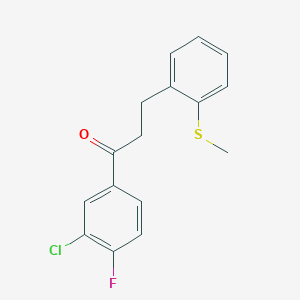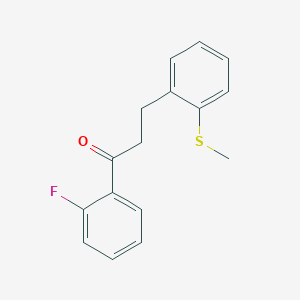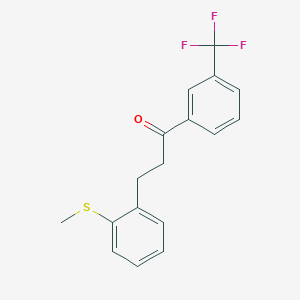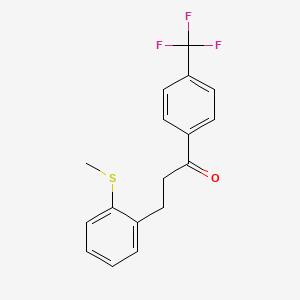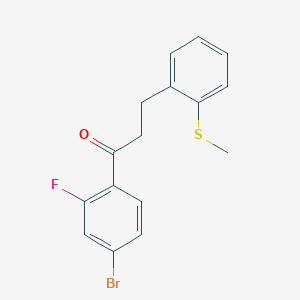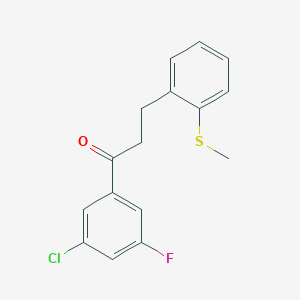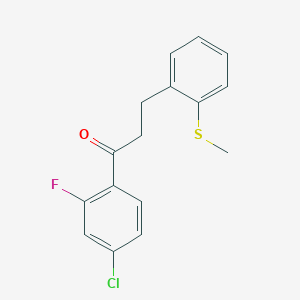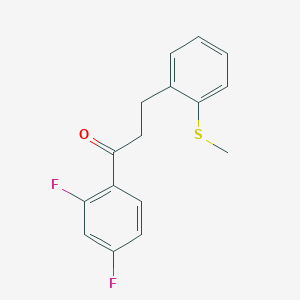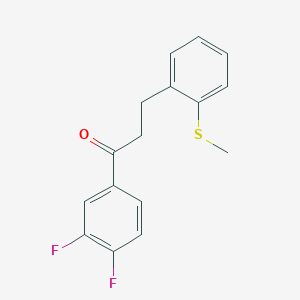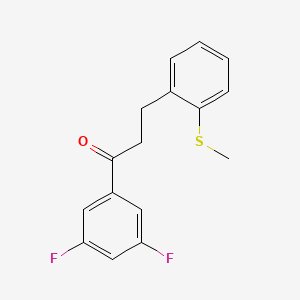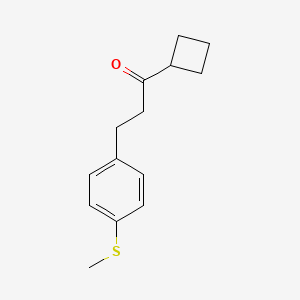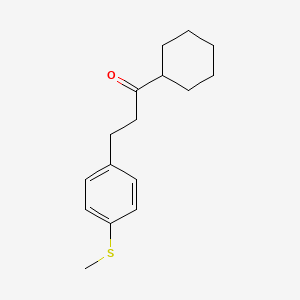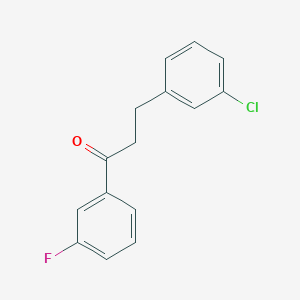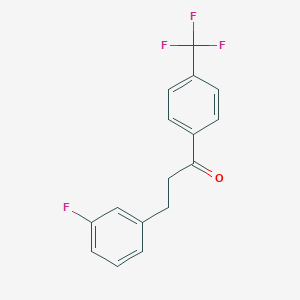
3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of significant interest due to their potential applications in various fields. The novel fluorinated aromatic diamine monomer 9FTPBA was synthesized by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . This process highlights the use of trifluoromethanesulfonic acid as a catalyst, which is a common strategy in the synthesis of fluorinated compounds. Similarly, a new strategy for the synthesis of poly-substituted pyridines, including 3-trifluoromethyl pyridines, was described using a C-F bond breaking of the anionically activated fluoroalkyl group . This method provides a noble metal-free alternative to traditional pyridine synthesis. Additionally, the synthesis of 3-fluoroflavones via a one-pot strategy using selectfluor at room temperature demonstrates the efficiency and functional group tolerance of modern fluorination techniques .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by strong intermolecular hydrogen bonds, as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol . These hydrogen bonds can lead to the formation of two-dimensional layers in the crystal lattice, which is significant for the material properties of the synthesized compounds. The electronic properties of conjugated polythiophenes were also analyzed, showing that the substitution of the median thiophene ring with a fluorine atom affects the oxidation potential and electronic properties of the resulting polymers .
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is diverse, as demonstrated by the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin . This reaction involves acidic hydrolysis followed by treatment with aqueous potassium hydroxide or methanolic sodium methoxide. Another example is the O-trifluoromethylation of phenols, which combines O-carboxydifluoromethylation with decarboxylative fluorination to yield aryl trifluoromethyl ethers . This method utilizes accessible reagents and is practical for the functionalization of phenols.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties. For instance, the fluorinated polyimides derived from the novel diamine 9FTPBA showed good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The soluble fluoro-polyimides synthesized from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene also demonstrated high thermal stability, low moisture absorption, and high hygrothermal stability . These properties make fluorinated compounds particularly attractive for applications in high-performance materials.
Applications De Recherche Scientifique
Antiandrogen Activity
A study conducted by Tucker, Crook, and Chesterson (1988) discusses the antiandrogen activity in a series of compounds related to 3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone. They found that members of a similar trifluoromethyl series exhibited partial androgen agonist activity, leading to the development of potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
In Vitro Cytotoxicities
Geng et al. (2015) synthesized and characterized organoantimony carboxylates with structures similar to 3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone. These compounds displayed significant in vitro cytotoxic activities against several cancer cell lines, showing potential as cancer therapeutics (Geng et al., 2015).
Polymer Synthesis and Characterization
Salunke, Ghosh, and Banerjee (2007) explored the synthesis and characterization of novel poly(arylene ether)s using compounds structurally related to 3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone. These polymers demonstrated high thermal stability and solubility in organic solvents, indicating their potential in high-performance material applications (Salunke, Ghosh, & Banerjee, 2007).
Photoredox Catalysis
Koike and Akita (2016) detailed the application of similar fluorophenyl compounds in photoredox catalysis, particularly in the fluoromethylation of carbon-carbon multiple bonds. This method is crucial for synthesizing structurally diverse organofluorine compounds, relevant in pharmaceutical and agrochemical sectors (Koike & Akita, 2016).
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZFGJRDUYEGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644542 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone | |
CAS RN |
898767-44-7 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

